molecular formula C8H13N3 B12821606 (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine

(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine

Cat. No.: B12821606
M. Wt: 151.21 g/mol
InChI Key: MUHUWRJWVGDFJX-RNFRBKRXSA-N
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Description

(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine is a chiral compound featuring a cyclopentane ring substituted with an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanone and imidazole.

    Formation of Intermediate: Cyclopentanone undergoes a reductive amination with imidazole in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral chromatography or enzymatic methods to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing flow reactors to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly produce the (1R,2R) enantiomer, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the imidazole ring using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand the role of imidazole-containing compounds in biological systems.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine involves:

    Molecular Targets: The compound interacts with enzymes and receptors that have binding sites for imidazole derivatives.

    Pathways Involved: It may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(1H-Imidazol-4-yl)cyclopentanamine: The enantiomer of the compound with different stereochemistry.

    2-(1H-Imidazol-4-yl)cyclopentanol: A structurally similar compound with a hydroxyl group instead of an amino group.

    2-(1H-Imidazol-4-yl)cyclopentanone: A ketone derivative of the compound.

Uniqueness

(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and structurally similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(1R,2R)-2-(1H-imidazol-5-yl)cyclopentan-1-amine

InChI

InChI=1S/C8H13N3/c9-7-3-1-2-6(7)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)/t6-,7-/m1/s1

InChI Key

MUHUWRJWVGDFJX-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)C2=CN=CN2

Canonical SMILES

C1CC(C(C1)N)C2=CN=CN2

Origin of Product

United States

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